ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- 2-Position: A 4-dimethylaminobenzylidene substituent, introducing electron-donating dimethylamino (-NMe₂) groups that influence electronic properties and intermolecular interactions.
- 6-Position: An ethyl ester moiety, enhancing solubility and modulating reactivity.
- 7-Position: A methyl group, affecting molecular conformation and steric interactions.
This compound is synthesized via condensation of substituted aldehydes with thiouracil precursors under acidic conditions, a method consistent with related derivatives (e.g., ) .
Properties
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-5-32-24(31)21-15(2)27-25-29(22(21)18-8-6-7-9-19(18)26)23(30)20(33-25)14-16-10-12-17(13-11-16)28(3)4/h6-14,22H,5H2,1-4H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZHOHNKZMOSEQ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-chlorobenzaldehyde with dimethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thioamide and ethyl acetoacetate under basic conditions to form the thiazolopyrimidine core.
Esterification: The final step involves esterification of the carboxyl group with ethanol to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Impact of Benzylidene Substituents on Key Properties
Key Findings :
- Electron-donating groups (e.g., -NMe₂, -OMe) enhance resonance stabilization of the benzylidene moiety, red-shifting UV-Vis absorption .
- Bulky substituents (e.g., 2,4,6-trimethoxy) induce torsional strain, leading to non-planar conformations (dihedral angles up to 80.94° between thiazolopyrimidine and aryl rings) .
Substituent Variations at the 5-Position (Aryl Group)
The 5-position aryl group influences steric and electronic interactions. Comparative data are shown in Table 2 .
Table 2: Role of 5-Position Aryl Substituents
Key Findings :
- Halogenated aryl groups (Cl, Br) promote halogen bonding, influencing crystallinity and lattice energy .
- Electron-rich substituents (e.g., -OMe) at the 5-position enhance solubility but may reduce intermolecular interactions due to steric effects .
Structural and Spectroscopic Comparisons
NMR Spectroscopy
- Target Compound: The 4-dimethylamino group deshields adjacent protons, causing downfield shifts in ¹H NMR (δ ~7.5–8.0 ppm for aromatic protons) .
- Cyanobenzylidene Analog (): The nitrile group (CN) at 2,209 cm⁻¹ in IR and δ ~117 ppm in ¹³C NMR indicates strong electron-withdrawing effects .
Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, referred to as compound 24 in some studies, is a synthetic compound that has gained attention for its potential biological activities, particularly as an inhibitor of protein kinase CK2 (PKCK2). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Compound 24 acts primarily as an inhibitor of PKCK2, a serine/threonine kinase implicated in various cellular processes and cancer progression. The compound demonstrates a significant inhibitory effect on PKCK2 with an IC50 value of 0.56 μM, which is notably more potent than the commonly used inhibitor TBB (IC50 = 1.24 μM) . The selectivity of compound 24 for PKCK2 was confirmed through comparative studies involving a panel of 31 human protein kinases.
Biological Activities
The biological activities of compound 24 can be categorized into several key areas:
1. Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Compound 24 has shown anti-proliferative effects against various cancer cell lines, including stomach and hepatocellular carcinoma cells. Treatment with this compound resulted in enhanced apoptosis and decreased cell viability compared to controls .
- Induction of Apoptosis : The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells in treated MDA-MB-231 breast cancer cells, indicating its potential as an apoptosis-inducing agent .
2. Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Related compounds have exhibited inhibition against carbonic anhydrases (CA IX and CA II), with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, highlighting the potential for selective targeting in therapeutic applications .
3. Antibacterial Activity
- Some analogues of compound 24 have demonstrated significant antibacterial properties. For instance, compounds structurally related to it showed up to 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL .
Case Studies
Several studies have documented the biological effects and mechanisms associated with compound 24:
- Study on PKCK2 Inhibition : A study conducted on various cancer cell lines illustrated that treatment with compound 24 not only inhibited PKCK2 activity but also sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis .
- Cellular Uptake Studies : Research involving high-performance liquid chromatography (HPLC) assessed the cellular uptake of active compounds derived from similar structures, confirming effective internalization in MDA-MB-231 cells .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated favorable pharmacokinetic properties for compound 24 and its analogues. These properties enhance their potential for development as therapeutic agents in oncology and other fields.
Q & A
Basic Research Question
- X-ray crystallography : Provides unambiguous confirmation of the (2E) configuration via bond angle and torsion angle analysis .
- NMR spectroscopy : Coupling constants () in the benzylidene proton region (>16 Hz for trans configuration) differentiate E/Z isomers .
Advanced Tip : For dynamic systems, variable-temperature NMR or NOESY can resolve conformational ambiguities.
How can researchers design experiments to assess the impact of the 7-methyl and 6-carboxylate groups on metabolic stability?
Advanced Research Question
- Comparative studies : Synthesize analogs lacking the 7-methyl group or replacing the ethyl carboxylate with a methyl ester. Evaluate metabolic stability in liver microsomes or via LC-MS/MS analysis of plasma half-life .
- Crystallographic analysis : Compare packing interactions (e.g., C–H···O hydrogen bonds) in the parent compound vs. analogs to assess how substituents influence solubility and crystal lattice stability .
What strategies are recommended for analyzing conflicting crystallographic data in related thiazolo[3,2-a]pyrimidine derivatives?
Advanced Research Question
Contradictions in crystal structures (e.g., puckering of the pyrimidine ring) may arise from:
- Chiral center at C5 : Confirm absolute configuration via anomalous scattering in X-ray studies .
- Packing effects : Compare dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzylidene rings in analogs) to identify conformational flexibility .
Methodological Solution : Use high-resolution X-ray data (R factor <0.05) and validate against computational geometry optimizations.
How can the 4-(dimethylamino)benzylidene group influence intermolecular interactions in solid-state studies?
Basic Research Question
The dimethylamino group participates in:
- Hydrogen bonding : Acts as a weak donor for C–H···N interactions, influencing crystal packing .
- π-π stacking : The electron-rich benzylidene ring may stack with aromatic residues in co-crystallized ligands or solvents like DMF .
Experimental Design : Co-crystallize the compound with target proteins or analyze Hirshfeld surfaces to quantify interaction contributions.
What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Basic Research Question
- Stepwise purification : Isolate intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) via column chromatography before benzylidene formation .
- Stoichiometric control : Use a 1:1 molar ratio of aldehyde (e.g., 4-(dimethylamino)benzaldehyde) to the thiazolo-pyrimidine precursor to avoid over-substitution .
- Quality control : Validate each step using H/C NMR and high-resolution mass spectrometry (HRMS) .
How can researchers leverage computational tools to predict the biological activity of this compound?
Advanced Research Question
- Pharmacophore modeling : Map the 2-chlorophenyl (hydrophobic), 4-(dimethylamino) (H-bond acceptor), and carboxylate (ionizable) groups to identify potential targets .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ~3.5) and cytochrome P450 interactions based on substituent electronegativity .
Table 1: Comparative Substituent Effects in Thiazolo[3,2-a]pyrimidine Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
